Oregonin

Catalog No.
S3559176
CAS No.
55303-93-0
M.F
C24H30O10
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oregonin

CAS Number

55303-93-0

Product Name

Oregonin

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one

Molecular Formula

C24H30O10

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1

InChI Key

AQRNEKDRSXYJIN-IRFILORWSA-N

SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

Synonyms

(5S)-1,7-bis-(3,4-dihydroxyphenyl)-heptane-3-one-5-O-beta-D-xylopyranoside, oregonin

Canonical SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

Oregonin is a natural compound found in various plants, including oregano (Origanum vulgare) and marjoram (Origanum majorana) []. While its culinary uses are well known, scientific research is increasingly exploring its potential applications in various fields. Here's a breakdown of its current standing in scientific research:

Drug Discovery and Pharmacology

Oregonin exhibits several pharmacological properties that make it interesting for drug discovery research. Studies suggest it may possess:

  • Antioxidant activity: Oregonin's ability to scavenge free radicals has been observed in various in vitro studies [, ]. This property could be beneficial in researching treatments for conditions associated with oxidative stress, such as neurodegenerative diseases.
  • Anti-inflammatory effects: Research suggests oregonin may reduce inflammation, potentially offering a therapeutic target for inflammatory diseases [].
  • Anticancer properties: Some studies have shown oregonin's potential to inhibit the growth and proliferation of cancer cells []. However, further investigation is needed to understand its mechanisms and effectiveness.

Oregonin, chemically known as 1,7-bis-(3,4-dihydroxyphenyl)heptan-3-one-5-xylopyranoside, is a natural compound classified as a glycoside within the diarylheptanoid series. This compound is primarily derived from the bark of various species of the Alnus genus, particularly Alnus incana. Oregonin exhibits a unique structure characterized by its two aromatic rings and a sugar moiety, which contributes to its biological activities and potential therapeutic applications .

Typical of glycosides and diarylheptanoids. Notably, it can participate in hydrolysis reactions where the glycosidic bond is cleaved, releasing the aglycone and sugar components. Additionally, Oregonin has been shown to interact with reactive oxygen species and other free radicals, indicating potential antioxidant properties. Its ability to modulate enzymes involved in inflammation further highlights its reactivity in biological systems .

Oregonin has been extensively studied for its biological activities. Key findings include:

  • Anti-inflammatory Effects: Oregonin inhibits tumor necrosis factor-alpha-induced inflammation in intestinal epithelial cells, suggesting its role in protecting against inflammatory bowel diseases .
  • Antioxidant Properties: The compound demonstrates antioxidant activity by reducing oxidative stress markers and enhancing cellular defense mechanisms .
  • Epigenetic Modulation: Research indicates that Oregonin may influence DNA methyltransferases, thereby affecting gene expression related to inflammation and cellular health .

The synthesis of Oregonin can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Oregonin from the bark of Alnus species using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions involving the construction of the heptanoid backbone followed by glycosylation to form the glycoside structure .
  • Biotechnological Approaches: Recent studies suggest that microbial fermentation could be a viable method for producing Oregonin, leveraging specific strains capable of synthesizing diarylheptanoids .

Oregonin has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, Oregonin is being investigated for use in treatments for inflammatory diseases and conditions associated with oxidative stress.
  • Nutraceuticals: The compound's health benefits make it a candidate for dietary supplements aimed at improving gut health and reducing inflammation.
  • Cosmetics: Its protective effects on skin cells against oxidative damage position Oregonin as an ingredient in skincare products aimed at enhancing skin health and appearance.

Studies on Oregonin's interactions reveal its potential to modulate various cellular pathways:

  • Inflammatory Pathways: Oregonin has been shown to inhibit pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing pro-inflammatory cytokine production in immune cells .
  • Cellular Signaling: The compound influences signaling pathways related to stress responses and apoptosis, indicating its role in cellular protection against damage .

Oregonin shares structural and functional similarities with other diarylheptanoids and glycosides. Here are some comparable compounds:

CompoundStructure TypeUnique Features
HirsutenoneDiarylheptanoidKnown for immunomodulatory effects
CurcuminDiarylheptanoidStrong anti-inflammatory and antioxidant
ResveratrolStilbenePotent antioxidant with cardiovascular benefits

Oregonin is unique due to its specific glycosidic structure that enhances its solubility and bioavailability compared to other diarylheptanoids. Its distinct interaction with inflammation-related pathways further sets it apart from similar compounds.

XLogP3

0.5

Dates

Modify: 2024-04-14

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